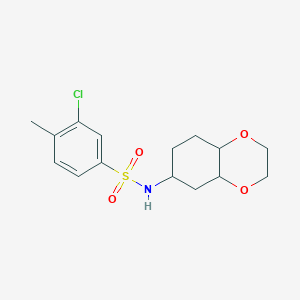
3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Its unique structure and properties make it an invaluable asset for advancing various fields of study.
准备方法
化学反应分析
3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biochemical assays and as a probe to study biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar compounds to 3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide include other benzenesulfonamides and dioxin derivatives. These compounds may share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of the benzenesulfonamide core with the octahydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and biological properties.
生物活性
3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a chemical compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A benzene sulfonamide core.
- A 3-chloro substituent.
- An octahydrobenzo[b][1,4]dioxin moiety.
This structural configuration is crucial for its biological interactions and activities.
Research indicates that compounds with sulfonamide groups often exhibit various biological activities, including:
- Inhibition of carbonic anhydrase , which plays a role in regulating acid-base balance and fluid secretion.
- Antimicrobial properties , as seen in many sulfonamide derivatives that interfere with bacterial folate synthesis.
Cardiovascular Effects
A study highlighted the impact of sulfonamide derivatives on cardiovascular parameters. The compound was evaluated for its effects on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain sulfonamides could significantly alter perfusion pressure, suggesting potential therapeutic benefits in treating cardiovascular diseases .
Anticancer Activity
Another area of interest is the anticancer potential of sulfonamide derivatives. Compounds similar to this compound have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Study 1: Perfusion Pressure Modulation
In an experimental setup involving isolated rat hearts, various doses of benzenesulfonamide derivatives were administered to assess their impact on coronary resistance and perfusion pressure. The findings suggested that specific derivatives could lower coronary resistance effectively compared to control conditions (p = 0.05) .
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
Study 2: Antimicrobial Activity
A comparative analysis of various sulfonamide compounds demonstrated significant antimicrobial activity against a range of bacterial strains. The mechanism was attributed to the inhibition of dihydropteroate synthase, an essential enzyme in folate biosynthesis .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled using computational tools like SwissADME . These models help predict how the compound behaves in biological systems.
属性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-chloro-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-10-2-4-12(9-13(10)16)22(18,19)17-11-3-5-14-15(8-11)21-7-6-20-14/h2,4,9,11,14-15,17H,3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSHXGLTDBGVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














